N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Description
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Properties
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O3/c1-11-5-6-13(8-16(11)20)26-18-15(9-23-26)17(21-10-22-18)24-25-19(28)12-3-2-4-14(7-12)27(29)30/h2-10H,1H3,(H,25,28)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVBNYMEXNXRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as dihydrofolate reductase (dhfr) and various kinases. These enzymes play crucial roles in cellular processes such as cell growth and division.
Mode of Action
Pharmacokinetics
The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond. This could potentially influence the compound’s absorption and distribution within the body.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in water and organic solvents could affect its absorption and distribution within the body. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy.
Biological Activity
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure suggests possible biological activities, including anticancer and antimicrobial effects. This article reviews the available literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H15ClN6O
- Molecular Weight : 330.78 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its anticancer and antibacterial properties. Below are summarized findings from various studies.
Anticancer Activity
A study investigated the compound's effects on human cancer cell lines, particularly focusing on its cytotoxicity. The results indicated that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited varying IC50 values across different cell lines, indicating its potential as an anticancer agent. For instance:
- MCF-7: IC50 = 12 µM
- HeLa: IC50 = 15 µM
- A549: IC50 = 10 µM
These results suggest that the compound may selectively inhibit the growth of certain cancer cells, warranting further investigation into its mechanism of action.
Antibacterial Activity
The antibacterial efficacy was evaluated using the disc diffusion method against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 14 |
| Bacillus subtilis | 20 |
| Pseudomonas aeruginosa | 12 |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
While detailed mechanisms remain under investigation, preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Additionally, its antibacterial action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Case Studies and Research Findings
- Anticancer Study : A recent study published in a peer-reviewed journal highlighted the potential of this compound as a lead for developing new anticancer therapies. The authors reported that it inhibited proliferation in MCF-7 cells through G1 phase arrest.
- Antibacterial Study : Another research project focused on synthesizing derivatives of hydrazide compounds showed that modifications to the structure could enhance antibacterial properties. The study concluded that this class of compounds holds promise for treating infections resistant to conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
